molecular formula C12H8ClN3OS B8445460 3-(4-Aminophenyl)-5-(3-chloro-thiophen-2-yl)-[1,2,4]-oxadiazole

3-(4-Aminophenyl)-5-(3-chloro-thiophen-2-yl)-[1,2,4]-oxadiazole

Cat. No. B8445460
M. Wt: 277.73 g/mol
InChI Key: SOBAXKKTMVAOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1ccc(-c2noc(-c3sccc3Cl)n2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:21][CH2:22][OH:23].[Cl:1][c:2]1[c:3](-[c:7]2[n:8][c:9](-[c:12]3[cH:13][cH:14][c:15]([N+:18]([O-:19])=[O:20])[cH:16][cH:17]3)[n:10][o:11]2)[s:4][cH:5][cH:6]1>>[Cl:1][c:2]1[c:3](-[c:7]2[n:8][c:9](-[c:12]3[cH:13][cH:14][c:15]([NH2:18])[cH:16][cH:17]3)[n:10][o:11]2)[s:4][cH:5][cH:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
O=[N+]([O-])c1ccc(-c2noc(-c3sccc3Cl)n2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1ccc(-c2noc(-c3sccc3Cl)n2)cc1

Outcomes

Product
Name
Type
product
Smiles
Nc1ccc(-c2noc(-c3sccc3Cl)n2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.